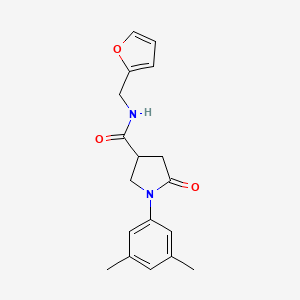
N-(4-isopropylphenyl)-2,5-dimethyl-3-furamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related furamide compounds involves reactions such as the reaction of furan-3-carbonyl chloride with aromatic amines in the presence of triethylamine in dry dioxane, as demonstrated in the synthesis of 2,4-dimethyl-N-aryl-3-furamides. These methods provide a basis for understanding how N-(4-isopropylphenyl)-2,5-dimethyl-3-furamide might be synthesized, emphasizing the importance of selecting appropriate reagents and conditions to achieve desired substitution patterns (Matiichuk et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structure of synthesized compounds. For example, studies on antipyrine derivatives have utilized X-ray structure characterization and Hirshfeld surface analysis to elucidate the intermolecular interactions and crystal packing, which can be applicable to analyzing the molecular structure of this compound (Saeed et al., 2020).
Chemical Reactions and Properties
The reactivity of furamide derivatives with other chemical entities can lead to a variety of chemical transformations. For instance, the palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide to form furo[3,2-c]quinolin-4(5H)-one highlights the potential of furamides to undergo cyclisation reactions, providing insights into the types of chemical reactions this compound might participate in (Lindahl et al., 2006).
Physical Properties Analysis
The physical properties of furamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related compounds, such as aromatic polyamides, offer insights into how structural modifications impact these properties, suggesting that the introduction of specific substituents can enhance solubility and thermal stability (Liaw et al., 2001).
Chemical Properties Analysis
The chemical properties of furamide derivatives, including their reactivity and stability, can be assessed through studies on their synthesis and subsequent reactions. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the potential of using biocatalytic methods to synthesize and modify furamide derivatives, offering a green chemistry approach to exploring the chemical properties of this compound (Jiang et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-propan-2-ylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-16(18)15-9-11(3)19-12(15)4/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKAMQOEXSQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



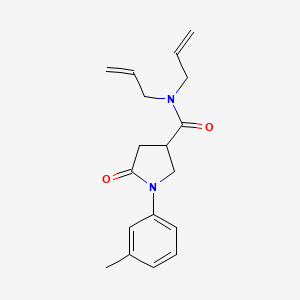
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4427041.png)
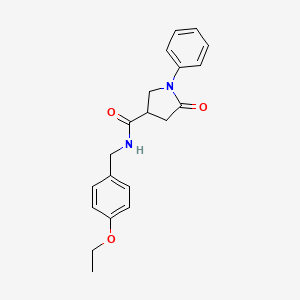
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(4-fluorophenyl)urea](/img/structure/B4427058.png)
![N-1,3-benzodioxol-5-yl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4427068.png)
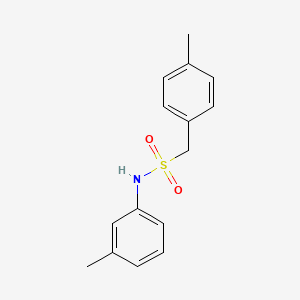
![methyl 6-(4-hydroxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4427082.png)
![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)

![3-(2-furyl)-6-[5-methyl-3-(2-thienyl)-4-isoxazolyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427105.png)
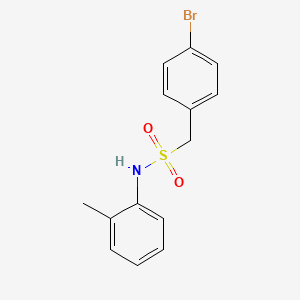
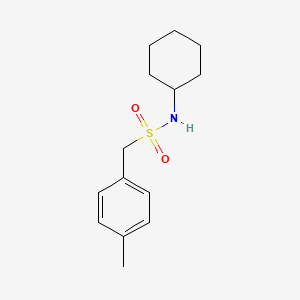
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)
